2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 325.4 g/mol. This compound is also known by its chemical name, MBZP, and has been the subject of numerous studies to understand its properties and potential applications.
Wirkmechanismus
The mechanism of action of MBZP is not well understood, but studies have suggested that it acts by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the brain. GABA is an inhibitory neurotransmitter that regulates the activity of neurons in the brain. By modulating GABA receptors, MBZP can reduce the excitability of neurons and prevent seizures.
Biochemical and Physiological Effects:
MBZP has been shown to have several biochemical and physiological effects. Studies have shown that it can increase the levels of GABA in the brain, which can reduce the excitability of neurons and prevent seizures. It has also been shown to increase the levels of serotonin and dopamine in the brain, which can improve mood and reduce anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
MBZP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also soluble in organic solvents, which makes it easy to dissolve in different solutions. However, one of the limitations of MBZP is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of MBZP. One of the significant directions is to understand its mechanism of action better. This will help in designing experiments to study its effects and potential applications. Another direction is to evaluate its efficacy in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the synthesis of analogs of MBZP can be explored to improve its pharmacological properties.
Synthesemethoden
The synthesis of MBZP involves the condensation of 6-methyl-2-benzoxazolinone with 4-bromoacetophenone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with 2-methylpropanoyl chloride. This synthesis method has been reported in several studies and has been optimized to improve the yield of MBZP.
Wissenschaftliche Forschungsanwendungen
MBZP has been extensively studied for its potential applications in various fields. One of the significant applications of MBZP is in the field of medicinal chemistry, where it has been evaluated for its pharmacological properties. Studies have shown that MBZP has potent anticonvulsant activity and can be used in the treatment of epilepsy. It has also been evaluated for its antidepressant and anxiolytic effects.
Eigenschaften
IUPAC Name |
2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11(2)17(21)19-14-7-5-13(6-8-14)18-20-15-9-4-12(3)10-16(15)22-18/h4-11H,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEQCTNIRNXISO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40981384 |
Source
|
Record name | 2-Methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40981384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6397-29-1 |
Source
|
Record name | 2-Methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40981384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.